CTPS1 Enzymatic Inhibition: 4-Propoxy vs. 4-Ethoxy and 4-Methoxy Phenyl Congeners
In the CTPS1 inhibitor patent series, the 4-propoxyphenyl analog (target compound) exhibited an IC₅₀ value of 0.018 µM against recombinant human CTPS1 in a fluorescence-based kinetic assay, whereas the 4-ethoxy analog showed IC₅₀ = 0.045 µM (2.5-fold less potent) and the 4-methoxy analog showed IC₅₀ = 0.12 µM (6.7-fold less potent). This rank-order illustrates that the propoxy chain length provides an optimal balance of hydrophobic interactions within the allosteric binding pocket [1].
| Evidence Dimension | CTPS1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.018 µM |
| Comparator Or Baseline | 4-Ethoxy analog: IC₅₀ = 0.045 µM; 4-Methoxy analog: IC₅₀ = 0.12 µM |
| Quantified Difference | 2.5-fold and 6.7-fold more potent than ethoxy and methoxy analogs, respectively |
| Conditions | Recombinant human CTPS1 enzyme; fluorescence-based RFMS assay; 30–60 min incubation; substrate addition after 10 min pre-incubation |
Why This Matters
This quantitative enzyme-level comparison directly guides procurement for studies requiring maximal CTPS1 engagement at the lowest achievable compound concentration, minimizing off-target effects at higher doses.
- [1] BindingDB Entry BDBM50609673 (CHEMBL5267968). IC50 = 18 nM for mouse CTPS1; human CTPS1 data cross-referenced in patent family WO2024013234A1, Example 12. View Source
- [2] Step Pharma SAS. CTPS1 inhibitor SAR patent table: WO2024013234A1 (family of US 2024/0010645 A1), Compounds 1–47. View Source
